4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol
Overview
Description
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is a chemical compound that features a pyridine ring substituted with a bromine atom and a methyl group, as well as an amino group linked to a butanol chain
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been used in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds.
Result of Action
Similar compounds have shown photoreversible color change in the powder crystal state , indicating potential applications in high-density storage, fluorescence switching, and bioimaging .
Action Environment
Similar compounds have shown excellent fluorescence reversibility under alternating uv and visible light , suggesting that light conditions could potentially influence their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-4-methyl-2-pyridinylamine. This can be achieved through a bromination reaction of 4-methyl-2-pyridinamine using bromine or a brominating agent under controlled conditions.
Coupling Reaction: The 5-bromo-4-methyl-2-pyridinylamine is then coupled with 2-butanol through an amination reaction. This step often requires a catalyst, such as palladium, and a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanone.
Reduction: Formation of 4-[(4-methyl-2-pyridinyl)amino]-2-butanol.
Substitution: Formation of 4-[(5-azido-4-methyl-2-pyridinyl)amino]-2-butanol or 4-[(5-thio-4-methyl-2-pyridinyl)amino]-2-butanol.
Scientific Research Applications
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-pyridinyl)amino]-2-butanol
- 4-[(4-Methyl-2-pyridinyl)amino]-2-butanol
- 4-[(5-Chloro-4-methyl-2-pyridinyl)amino]-2-butanol
Uniqueness
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBWYRGPPNOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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